Cas no 1956377-48-2 (1-{1,2,4triazolo4,3-apyridin-3-yl}ethan-1-amine hydrochloride)
1-{1,2,4triazolo4,3-apyridin-3-yl}ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-[1,2,4]Triazolo[4,3-A]Pyridin-3-Yl-Ethylamine Dihydrochloride(WX600187)
- 1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride
- 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine hydrochloride
- 1-[1,2,4]Triazolo[4,3-A]Pyridin-3-Yl-Ethylamine Dihydrochloride
- 1-{1,2,4triazolo4,3-apyridin-3-yl}ethan-1-amine hydrochloride
- 1956377-48-2
- (1-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethyl)amine hydrochloride
- 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethan-1-amine hydrochloride
- CS-0079951
- 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine HCl
- EN300-30317
- MFCD21362296
- AKOS027337318
- 1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL-ETHYLAMINE HCL
- 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine hydrochloride
- BS-42074
- MFCD08444081
- 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride
- W10021
- 1-[1,2,4]Triazolo[4,3-a]pyridin-3-yl-ethylamine hydrochloride
-
- MDL: MFCD21362296
- Inchi: 1S/C8H10N4.ClH/c1-6(9)8-11-10-7-4-2-3-5-12(7)8;/h2-6H,9H2,1H3;1H
- InChI Key: ZXYVDNSPIIYLHT-UHFFFAOYSA-N
- SMILES: C(C1N2C(=NN=1)C=CC=C2)(N)C.[H]Cl
Computed Properties
- Exact Mass: 198.0672241g/mol
- Monoisotopic Mass: 198.0672241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.2Ų
1-{1,2,4triazolo4,3-apyridin-3-yl}ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM365844-1g |
1-[1,2,4]Triazolo[4,3-a]pyridin-3-yl-ethylamine hcl |
1956377-48-2 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y0998668-5g |
1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride |
1956377-48-2 | 95% | 5g |
$1300 | 2024-08-02 | |
| Enamine | EN300-30317-0.05g |
1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride |
1956377-48-2 | 0.05g |
$82.0 | 2023-09-06 | ||
| Enamine | EN300-30317-0.1g |
1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride |
1956377-48-2 | 0.1g |
$122.0 | 2023-09-06 | ||
| Enamine | EN300-30317-0.25g |
1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride |
1956377-48-2 | 0.25g |
$173.0 | 2023-09-06 | ||
| Enamine | EN300-30317-0.5g |
1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride |
1956377-48-2 | 0.5g |
$273.0 | 2023-09-06 | ||
| Enamine | EN300-30317-1.0g |
1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride |
1956377-48-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-30317-2.5g |
1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride |
1956377-48-2 | 2.5g |
$612.0 | 2023-09-06 | ||
| Enamine | EN300-30317-5.0g |
1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride |
1956377-48-2 | 5.0g |
$1050.0 | 2023-02-14 | ||
| Enamine | EN300-30317-10.0g |
1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride |
1956377-48-2 | 10.0g |
$1926.0 | 2023-02-14 |
1-{1,2,4triazolo4,3-apyridin-3-yl}ethan-1-amine hydrochloride Suppliers
1-{1,2,4triazolo4,3-apyridin-3-yl}ethan-1-amine hydrochloride Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 1-{1,2,4triazolo4,3-apyridin-3-yl}ethan-1-amine hydrochloride
Introduction to 1-{1,2,4-Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride (CAS No. 1956377-48-2)
1-{1,2,4-Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride (CAS No. 1956377-48-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridine derivatives and has shown promising potential in various therapeutic applications. The unique structural features of this compound make it an interesting candidate for further investigation and development.
The chemical structure of 1-{1,2,4-Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride consists of a triazolopyridine core linked to an ethylamine group, which is then protonated to form the hydrochloride salt. This structure provides a foundation for understanding its pharmacological properties and potential biological activities. Recent studies have highlighted the importance of triazolopyridine derivatives in various biological processes, including their role as modulators of ion channels and receptors.
In the context of medicinal chemistry, 1-{1,2,4-Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride has been explored for its potential as a therapeutic agent in the treatment of neurological disorders. Specifically, it has shown promising results in preclinical studies for conditions such as epilepsy and neurodegenerative diseases. The compound's ability to modulate specific ion channels and receptors makes it a valuable candidate for further investigation in these areas.
The synthesis of 1-{1,2,4-Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride involves a series of well-defined chemical reactions that are designed to optimize yield and purity. Key steps in the synthesis include the formation of the triazolopyridine core through cyclization reactions and the subsequent coupling with an ethylamine derivative. The final step involves the protonation with hydrochloric acid to form the hydrochloride salt. These synthetic methods have been optimized to ensure high efficiency and reproducibility, making the compound accessible for large-scale production.
Recent advancements in computational chemistry have also contributed to our understanding of 1-{1,2,4-Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride. Molecular modeling studies have provided insights into the compound's binding interactions with target proteins and receptors. These computational tools have helped predict the compound's pharmacokinetic properties and potential off-target effects, which are crucial for drug development.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-{1,2,4-Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients with minimal adverse effects. These findings are encouraging and support further clinical evaluation in larger patient populations.
In addition to its therapeutic potential, 1-{1,2,4-Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride has also been studied for its use as a research tool in basic science laboratories. Its ability to selectively modulate specific ion channels and receptors makes it a valuable probe for investigating cellular signaling pathways and disease mechanisms. Researchers are using this compound to gain deeper insights into the molecular basis of various neurological disorders.
The future prospects for 1-{1,2,4-Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride are promising. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field and accelerating the development of new therapeutic strategies.
In conclusion, 1-{1,2,4-Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Hydrochloride (CAS No. 1956377-48-2) is a promising compound with significant potential in both research and therapeutic applications. Its unique chemical structure and pharmacological properties make it an important focus of ongoing studies in medicinal chemistry and pharmaceutical research. As more data becomes available from clinical trials and computational models, we can expect to see continued advancements in our understanding and utilization of this compound.
1956377-48-2 (1-{1,2,4triazolo4,3-apyridin-3-yl}ethan-1-amine hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)